molecular formula C24H25ClN4O2 B2377838 N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1184965-92-1

N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2377838
CAS RN: 1184965-92-1
M. Wt: 436.94
InChI Key: CWNRXUVBTWMEAB-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
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Scientific Research Applications

Tubulin Inhibition

  • The compound was characterized as a potent tubulin inhibitor, which is significant in preclinical development for cancer therapy (Knaack et al., 2001).

Pharmaceutical Patent Applications

  • It has been identified in patents related to pharmaceutical developments, indicating its potential use in various therapeutic contexts (Habernickel, 2002).

Hydrogen Bonding Studies

  • Research on its analogs has been focused on understanding hydrogen bonding patterns, which is crucial for drug design and molecular interactions (López et al., 2010).

Antimicrobial Properties

  • Certain derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting the compound's relevance in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Synthesis of Pyrimido[5,4-b]indole Derivatives

  • The compound has been used in reactions leading to the formation of pyrimido[5,4-b]indole derivatives, which are of interest in medicinal chemistry (Shestakov et al., 2009).

Isolation from Endophytic Fungi

  • Isolated from endophytic fungi, it is studied for natural product discovery and understanding the chemical diversity of such organisms (Li et al., 2008).

Novel Salt Formation

  • Research has been conducted on the formation of new salts or solvates of this compound, relevant in pharmaceutical formulation (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis of Thiazolidine Derivatives

  • The compound has been used in synthesizing thiazolidine derivatives, indicating its utility in organic synthesis and potential pharmacological applications (Saxena et al., 2011).

Antiallergic Properties

  • It has been studied for its potential as an antiallergic agent, showing promise in this therapeutic area (Menciu et al., 1999).

Synthesis for Neuroimaging

  • The compound has been synthesized for use in neuroimaging, particularly in studying neuroinflammation with PET imaging (Thominiaux et al., 2010).

properties

IUPAC Name

N-butan-2-yl-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-4-16(3)27-21(30)13-29-20-10-9-15(2)11-18(20)22-23(29)24(31)28(14-26-22)12-17-7-5-6-8-19(17)25/h5-11,14,16H,4,12-13H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRXUVBTWMEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=C(C=C(C=C2)C)C3=C1C(=O)N(C=N3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

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